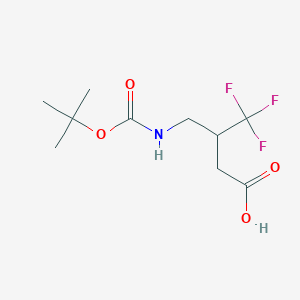

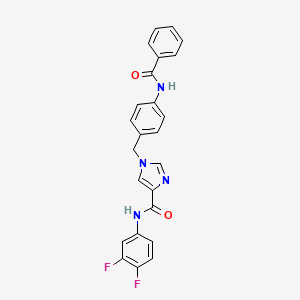

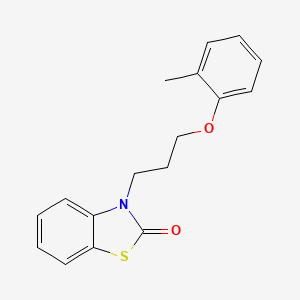

![molecular formula C11H9N7O3 B2887615 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034603-81-9](/img/structure/B2887615.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution . The new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives can vary depending on the specific compound. Some of the properties that can be analyzed include melting point, optical properties, electrochemical properties, and semiconductor properties .科学的研究の応用

Synthesis and Biological Activities

Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in the preparation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. Compounds showed cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity (Riyadh, 2011).

Cardiovascular Agents : The synthesis and cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including potential antihypertensive and coronary vasodilating activities, have been studied (Sato et al., 1980).

Anticonvulsant Activity : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized and tested for their anticonvulsant activities. Some compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Antiproliferative Activity : Small libraries of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives were prepared, showing inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).

Antimicrobial Evaluation : New thienopyrimidine derivatives were synthesized and exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Pyrazoline and Pyrazole Derivatives with Antimicrobial Activity : A series of 2-pyrazolines and pyrazole derivatives were synthesized, showing antimicrobial activity against various bacterial and fungal strains (Hassan, 2013).

Chemical Synthesis and Structural Studies

Synthesis of Triazolopteridines : The synthesis of simple s-triazolo[4,3-c]pteridines and their C-methylated derivatives has been explored (Brown & Shinozuka, 1981).

Pyrazolo and Triazolo Pyridazine Derivatives : Synthesis of compounds containing benzofuran moiety, including pyrazolo and triazolo pyridazine derivatives, with potential biological activities (Abdelhamid et al., 2012).

Molecular Docking Studies of Piperazine and Triazolo-Pyrazine Derivatives : Synthesis and antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives, including molecular docking studies (Patil et al., 2021).

Crystal Structure Characterization and Theoretical Studies : Synthesis, crystal structure characterization, and DFT calculations of triazole pyridazine derivatives, providing insights into their molecular properties (Sallam et al., 2021).

将来の方向性

特性

IUPAC Name |

6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7O3/c19-8-2-1-6(14-16-8)10(20)13-5-7-15-17-9-11(21)12-3-4-18(7)9/h1-4H,5H2,(H,12,21)(H,13,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAZVWSEBVIXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

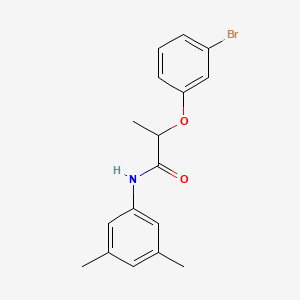

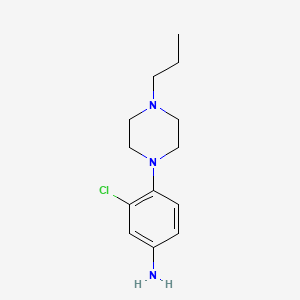

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)

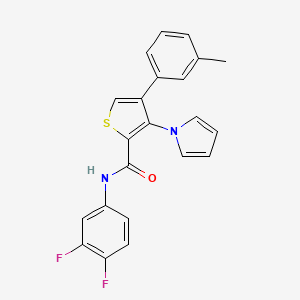

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

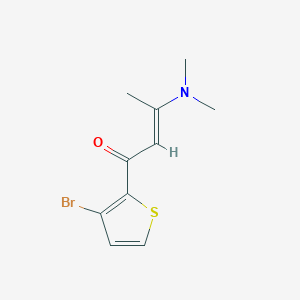

![4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2887548.png)

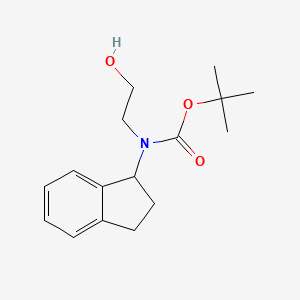

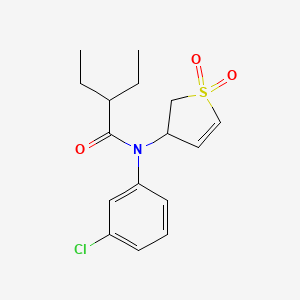

![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)